

In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol and its Deuterated Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenoxy-1-phenylethanol-d2

Cat. No.: B12384883

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol, including its chemical identifiers and available technical data. While a specific CAS number for **2-Phenoxy-1-phenylethanol-d2** has not been identified in publicly available databases, this guide includes information on the non-deuterated parent compound and a deuterated analog, which can serve as a valuable reference for research and development activities.

Chemical Identification

A Chemical Abstracts Service (CAS) number is a unique identifier for a chemical substance. While the specific CAS number for the d2 variant of 2-Phenoxy-1-phenylethanol is not readily available, the CAS numbers for the parent compound and a d1 deuterated version are provided below.

Compound	CAS Number
2-Phenoxy-1-phenylethanol	4249-72-3[1][2][3][4][5]
2-Phenoxy-1-phenylethanol-d1	Not available

It is important to note that deuterated compounds are often used in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative analysis by mass

spectrometry. The lack of a readily available CAS number for the d2 variant may indicate that it is a less common or commercially available research chemical.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Phenoxy-1-phenylethanol. These properties are essential for understanding its behavior in various experimental settings.

Property	Value
Molecular Formula	C ₁₄ H ₁₄ O ₂
Molecular Weight	214.26 g/mol
Appearance	Solid
Storage Temperature	Room Temperature

Experimental Data and Applications

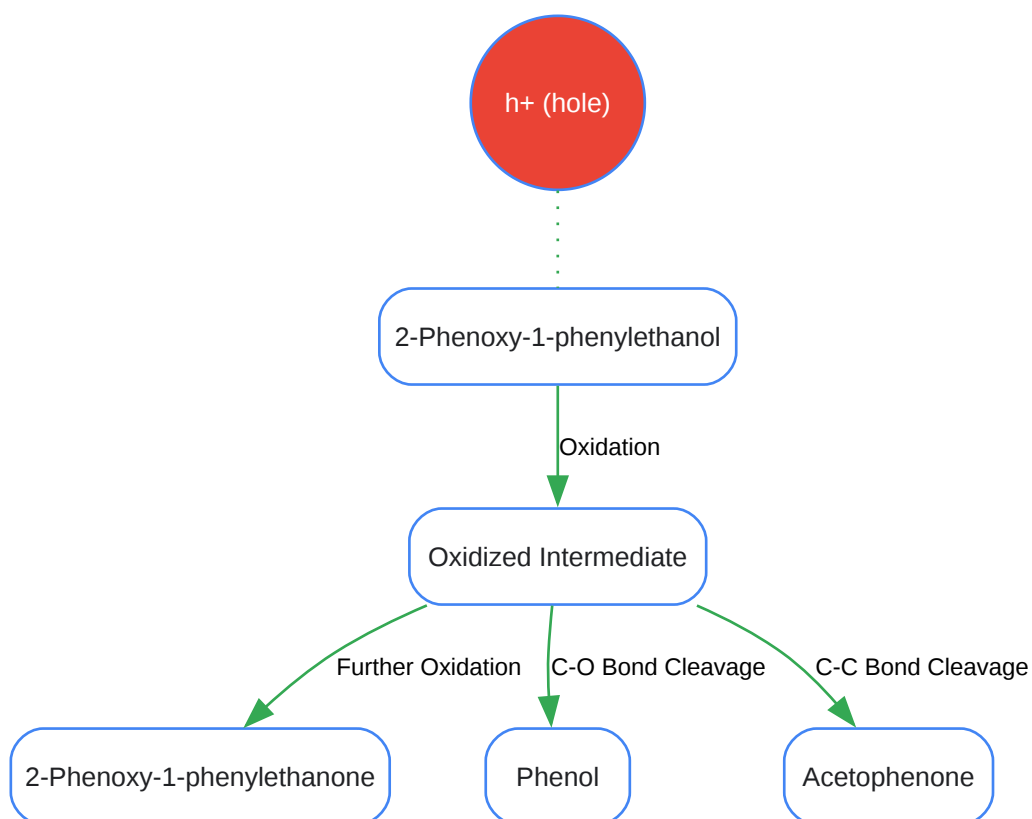
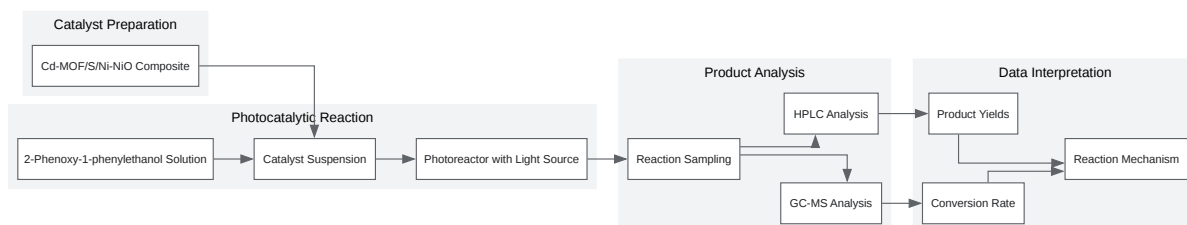
2-Phenoxy-1-phenylethanol is a versatile organic compound with applications in various fields, including as a fragrance ingredient and a building block in chemical synthesis.

A notable area of research involves its use as a model compound for the β -O-4 linkage in lignin, a complex polymer found in plant cell walls. Understanding the cleavage of this bond is crucial for the development of biorefinery processes to convert biomass into valuable chemicals and fuels.

One study investigated the photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol. The primary reaction products were identified as phenol and acetophenone, with 2-phenoxy-1-phenylethanone also being formed. The study highlighted that the addition of a Ni–NiO cocatalyst significantly enhanced the conversion of 2-phenoxy-1-phenylethanol and the yield of 2-phenoxy-1-phenylethanone.

Experimental Workflow: Photocatalytic Oxidation

The following diagram illustrates a generalized workflow for a photocatalytic oxidation experiment involving 2-Phenoxy-1-phenylethanol, based on the principles described in the cited literature.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol and its Deuterated Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384883#2-phenoxy-1-phenylethanol-d2-cas-number]

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